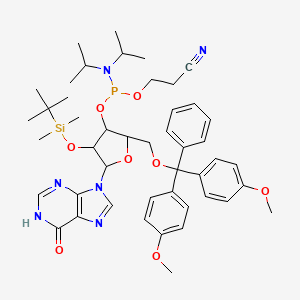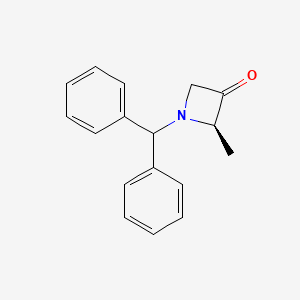
(2R)-1-(diphenylmethyl)-2-methylazetidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(diphenylmethyl)-2-methylazetidin-3-one is a chiral azetidinone derivative. Azetidinones, also known as β-lactams, are four-membered lactam rings that are significant in medicinal chemistry due to their presence in various bioactive compounds, including antibiotics. The diphenylmethyl group attached to the nitrogen atom and the methyl group at the second position confer unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(diphenylmethyl)-2-methylazetidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of diphenylmethylamine with a suitable β-lactam precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(diphenylmethyl)-2-methylazetidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidinones.
Scientific Research Applications
(2R)-1-(diphenylmethyl)-2-methylazetidin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly β-lactam antibiotics.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2R)-1-(diphenylmethyl)-2-methylazetidin-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins.
Comparison with Similar Compounds
Similar Compounds
Penicillin: A well-known β-lactam antibiotic with a similar azetidinone ring structure.
Cephalosporin: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenem: A β-lactam antibiotic known for its resistance to β-lactamase enzymes.
Uniqueness
(2R)-1-(diphenylmethyl)-2-methylazetidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethyl group enhances its stability and potential bioactivity compared to other β-lactam compounds.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(2R)-1-benzhydryl-2-methylazetidin-3-one |
InChI |
InChI=1S/C17H17NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17H,12H2,1H3/t13-/m1/s1 |
InChI Key |
NKWWUKVQOATGAN-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)


![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)
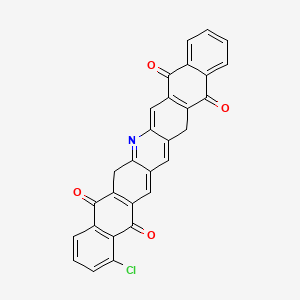

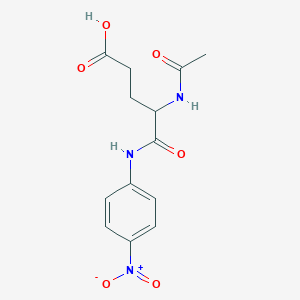
![1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane](/img/structure/B12280095.png)

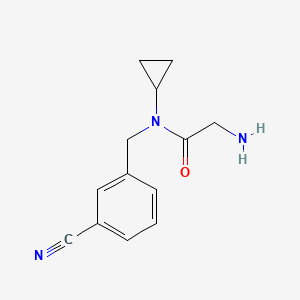

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12280116.png)
